molecular formula C11H10BrN3 B13936508 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine CAS No. 823796-09-4

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine

Katalognummer: B13936508
CAS-Nummer: 823796-09-4
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: XZYJFFVZXFKIPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine: is a chemical compound with the molecular formula C11H10BrN3 . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the N-position, and a phenyl group at the 2nd position of the pyrimidine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in the presence of a base (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, Na2CO3).

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N-methyl-2-phenylpyrimidin-4-amine is unique due to the presence of both a bromine atom and a phenyl group on the pyrimidine ring, along with an N-methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Eigenschaften

CAS-Nummer

823796-09-4

Molekularformel

C11H10BrN3

Molekulargewicht

264.12 g/mol

IUPAC-Name

5-bromo-N-methyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H10BrN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI-Schlüssel

XZYJFFVZXFKIPE-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=NC=C1Br)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.